molecular formula C10H12O2 B13967020 4-Cyclopropyl-3-methoxyphenol

4-Cyclopropyl-3-methoxyphenol

Cat. No.: B13967020
M. Wt: 164.20 g/mol
InChI Key: RGZAGSLPRUBGPD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropyl group and a methoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methoxyphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methoxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methoxylation can be carried out using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-Cyclopropyl-3-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methoxyphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2-Methoxyphenol:

    3-Methoxyphenol: Similar to 4-Cyclopropyl-3-methoxyphenol but lacks the cyclopropyl group.

    4-Methoxyphenol:

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-cyclopropyl-3-methoxyphenol

InChI

InChI=1S/C10H12O2/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

RGZAGSLPRUBGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC2

Origin of Product

United States

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